(1-Methyl-1H-indazol-4-yl)boronic acid hydrochloride

Vue d'ensemble

Description

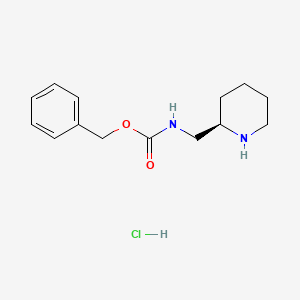

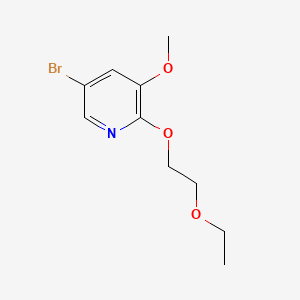

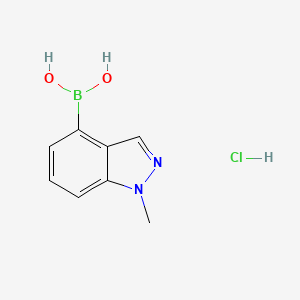

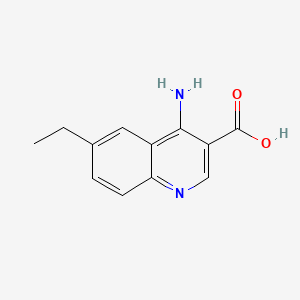

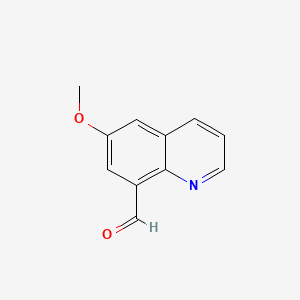

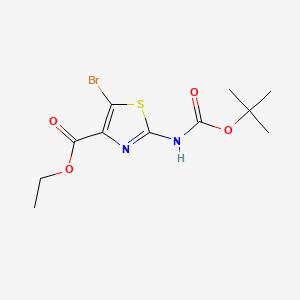

“(1-Methyl-1H-indazol-4-yl)boronic acid hydrochloride” is a chemical compound with the molecular formula C8H10BClN2O2 . It is a derivative of indazole, which is a heterocyclic compound that consists of a benzene ring fused to a pyrazole ring . This compound is used as an organic intermediate .

Synthesis Analysis

The synthesis of “this compound” can be achieved by reacting 1-methyl-4-bromopyrazole with triisopropyl borate .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a five-membered indazole ring with a methyl group attached to one of the nitrogen atoms and a boronic acid group attached to the fourth carbon atom . The molecular weight of this compound is 212.44 g/mol .

Chemical Reactions Analysis

As a boronic acid derivative, “this compound” can participate in various chemical reactions. Boronic acids are commonly used in Suzuki-Miyaura cross-coupling reactions .

Physical and Chemical Properties Analysis

“this compound” is a solid compound with a melting point of 118-123 °C . It has a density of 1.3±0.1 g/cm³ and a boiling point of 397.5±34.0 °C at 760 mmHg . The compound has a molar refractivity of 47.7±0.5 cm³ .

Applications De Recherche Scientifique

Boronic Acid in Plant Nutrition and Environmental Management

Boronic acids, including derivatives like (1-Methyl-1H-indazol-4-yl)boronic acid hydrochloride, have been investigated for their role in plant nutrition and environmental management. A study developed a boron buffered solution culture system to facilitate controlled studies of plant boron nutrition, highlighting the importance of boron in plant growth and development (Asad et al., 2004). Furthermore, boron compounds, including boronic acids, have been researched for their capacity to remove boron species from water, addressing environmental concerns related to boron toxicity (Theiss et al., 2013).

Boronic Acid in Drug Discovery

Boronic acid derivatives have seen a steady increase in their incorporation into medicinal chemistry endeavors due to their unique properties, potentially enhancing the potency of drugs or improving their pharmacokinetics. A review by Plescia and Moitessier (2020) discusses the discovery processes of boronic acid drugs, indicating the growing interest in these compounds for therapeutic applications (Plescia & Moitessier, 2020).

Boronic Acid in Materials Science

Boronic acids have also been explored for applications in materials science, particularly in the development of sensors. Bian et al. (2019) reviewed boronic acid sensors with double recognition sites, demonstrating the potential of boronic acids to improve the selectivity and sensitivity of chemical sensors (Bian et al., 2019).

Boronic Acid in Environmental Science

The removal of boron from seawater desalination applications using reverse osmosis membranes has been a significant area of research, reflecting the critical role of boronic acid derivatives in addressing water purity and safety concerns (Tu et al., 2010).

Safety and Hazards

Orientations Futures

The future directions for “(1-Methyl-1H-indazol-4-yl)boronic acid hydrochloride” could involve further exploration of its potential biological activities and applications in drug development. Given the wide range of activities exhibited by indazole derivatives , this compound could be a valuable synthon in the development of new drugs.

Mécanisme D'action

Target of Action

Indazole derivatives, which this compound is a part of, have been found to possess a wide range of biological properties . They have been associated with anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .

Mode of Action

Indazole derivatives have been found to interact with various targets to exert their biological effects . For instance, some indazole derivatives have been found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μM, causing a block in G0–G1 phase of the cell cycle .

Biochemical Pathways

Indazole derivatives have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways . For example, some indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in a concentration-dependent manner .

Result of Action

Some indazole derivatives have been found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μm, causing a block in g0–g1 phase of the cell cycle .

Action Environment

The activity of similar compounds can be influenced by factors such as ph, temperature, and the presence of other molecules .

Analyse Biochimique

Biochemical Properties

These interactions often involve the formation of covalent bonds, which can influence the function of these biomolecules .

Cellular Effects

Indazole derivatives have been shown to exhibit a variety of biological activities, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities . These effects suggest that (1-Methyl-1H-indazol-4-yl)boronic acid hydrochloride could potentially influence cell function in a similar manner.

Molecular Mechanism

It is known that boronic acids can form covalent bonds with biomolecules, potentially leading to changes in gene expression, enzyme inhibition or activation .

Metabolic Pathways

Indazole derivatives are known to interact with various enzymes and cofactors, suggesting that this compound could potentially be involved in various metabolic pathways .

Propriétés

IUPAC Name |

(1-methylindazol-4-yl)boronic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BN2O2.ClH/c1-11-8-4-2-3-7(9(12)13)6(8)5-10-11;/h2-5,12-13H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHFSEMAIXIWYGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C=NN(C2=CC=C1)C)(O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40674183 | |

| Record name | (1-Methyl-1H-indazol-4-yl)boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257527-53-9 | |

| Record name | (1-Methyl-1H-indazol-4-yl)boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1257527-53-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 4-chloro-2-morpholino-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate](/img/structure/B595301.png)